
Manassantin B
Overview
Description
Manassantin B is a bioactive lignan isolated from Saururus chinensis (Saururaceae), a plant traditionally used in East Asian medicine for its anti-inflammatory, anti-tumor, and metabolic regulatory properties . Structurally, it belongs to the dineolignan class, characterized by two phenylpropane units linked through a tetrahydrofuran ring . Key biological activities include:
- Hypoxia-Inducible Factor-1 (HIF-1) Inhibition: Potently suppresses hypoxia-induced HIF-1α protein accumulation (IC50 = 3 nM), disrupting angiogenesis and tumor growth .
- Anti-Inflammatory Effects: Inhibits NF-κB-dependent gene expression (IC50 = 2.5–16.9 µM) and TNF-α-induced adhesion molecules (e.g., ICAM-1) .
- Antiviral Activity: Blocks coxsackievirus B3 (CVB3) replication by activating the STING/TBK-1/IRF3 pathway and inducing mitochondrial ROS .
- Anti-Angiogenic Properties: Downregulates MMP-9 and RUNX2, inhibiting endothelial cell invasion and tumor-induced angiogenesis .
- Metabolic Modulation: Inhibits mitochondrial complex I, reducing ATP production and activating AMPK-dependent glycolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Manassantin B involves several steps, starting from commercially available starting materials. The key steps include the formation of the lignan backbone through oxidative coupling reactions, followed by various functional group modifications to achieve the desired structure .
Industrial Production Methods: Industrial production of this compound is typically achieved through extraction from Saururus chinensis. The plant material is subjected to solvent extraction, followed by purification using chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Manassantin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Manassantin B, a lignan derived from the Saururus genus of plants, has several notable applications, particularly in the realms of antiviral research, cancer research, and anti-aging treatments. It is a molecule of interest due to its various biological activities .
Scientific Research Applications
Antiviral Activity: this compound exhibits antiviral properties against Coxsackievirus B3 (CVB3). It triggers the STING/TKB-1/IRF3 antiviral pathway and boosts mitochondrial ROS (mROS) production. In tests conducted in vitro, Saururus chinensis Baill extract displayed antiviral activity against CVB3 infection, and this compound inhibited CVB3 replication and suppressed CVB3 VP1 protein expression. Additionally, mice treated with this compound orally showed reduced symptoms associated with CVB3 infection due to the reduced production of inflammatory cytokines and chemokines . this compound also inhibits Epstein-Barr virus (EBV) lytic replication by suppressing the expression of the EBV immediate-early gene BZLF1 .
Inhibition of Mitochondrial Respiration: this compound can inhibit mitochondrial respiration in mammalian cells. In both HepG2 (hepatocellular carcinoma cell line) and H9C2 (rat cardiomyocyte line) cells, this compound inhibited oxygen consumption in a dose-dependent manner. In live mice, this compound treatment led to increases in phosphorylation of AMPKα and reduced ATP levels in the liver .
Anti-aging Effects: this compound can be used to inhibit heat shock treatment-induced skin aging .
Antitumor Agent: this compound and 4‐O‐demethylthis compound are potent inhibitors of hypoxia-activated molecules and can be used as molecular-targeted antitumor agents .
Data Table: this compound Applications
Mechanism of Action
Manassantin B exerts its effects through multiple mechanisms:
Antiviral Activity: It activates the STING/TBK-1/IRF3 signaling pathway, leading to increased production of mitochondrial reactive oxygen species and inhibition of viral replication.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor kappa B by suppressing the transcriptional activity of the RelA/p65 subunit.
Anti-cancer Activity: It inhibits hypoxia-inducible factor 1 alpha, thereby reducing the expression of genes involved in tumor growth and angiogenesis.
Comparison with Similar Compounds
Manassantin B shares structural and functional similarities with other lignans from Saururus species. Below is a detailed comparison:
Structural Analogues
Table 1: Structural Features and HIF-1 Inhibitory Activity
Key Insights :
- The methylenedioxy group in this compound is replaceable with O-methyl groups (Manassantin A) without significant loss of HIF-1 inhibitory activity .
- Removal of one phenylpropyl unit (e.g., 4-O-methylsaucerneol) reduces potency by 90%, highlighting the necessity of the dineolignan scaffold .
- Monolignans (e.g., verrucosin) are inactive, emphasizing the critical role of dual hydroxylated side chains .
Functional Analogues
Key Insights :
- NF-κB inhibition is conserved across Saururus lignans but requires micromolar concentrations, unlike nanomolar HIF-1 inhibition .
- Anti-angiogenic effects are unique to this compound and A, linked to MMP-9 and RUNX2 modulation .
- Mitochondrial complex I inhibition is specific to this compound, disrupting energy metabolism .
Therapeutic Potential vs. Toxicity
Table 3: Selectivity and Therapeutic Windows
Key Insights :
- This compound exhibits a high therapeutic index (>3,333) for HIF-1 inhibition, enabling safe use at nanomolar doses .
- Cytotoxicity is negligible below 10 µM, supporting its safety in anti-cancer and anti-viral applications .
Biological Activity
Introduction
Manassantin B (MB), a compound derived from Saururus chinensis, has garnered attention for its diverse biological activities, including antiviral, anti-inflammatory, and potential anti-cancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and implications for future research.
Mechanism Against Epstein-Barr Virus (EBV)
This compound has been shown to inhibit the lytic replication of Epstein-Barr Virus (EBV) by targeting the mTORC2 signaling pathway. In a study using P3HR-1 cells (an EBV-latently infected Burkitt lymphoma cell line), MB was found to suppress the expression of EBV immediate-early genes BZLF1 and BRLF1, which are crucial for viral reactivation. The half-maximal inhibitory concentration (IC50) for intracellular DNA replication was determined to be 1.72 μM, while the half-maximal effective concentration (EC50) was 0.5 μM .
Activity Against Coxsackievirus B3
In addition to EBV, this compound exhibits antiviral effects against Coxsackievirus B3 (CVB3). It activates the STING/TBK-1/IRF3 antiviral pathway, leading to increased production of mitochondrial reactive oxygen species (mROS). In vitro studies demonstrated that MB inhibited CVB3 replication and reduced inflammatory cytokine levels in infected mice. The compound also significantly improved symptoms associated with CVB3 infection when administered at doses of 2.5 mg/kg .
Summary Table: Antiviral Effects of this compound
Effects on Melanocyte Function
This compound has been studied for its impact on melanosome transport in melanocytes, which is critical in regulating skin pigmentation. It disrupts the interaction between melanophilin and myosin Va, inhibiting melanosome transport without directly affecting tyrosinase activity. This suggests that MB could serve as a potential treatment for hyperpigmentation disorders .
Anti-Obesity Effects
Recent research indicates that this compound may have therapeutic implications in obesity management. In diet-induced obese mice, MB demonstrated preventive and therapeutic effects by inhibiting adipogenesis and reducing adipocyte size. These findings highlight its potential as an anti-obesity agent .
Summary Table: Effects on Adipogenesis
Anti-Aging Properties
This compound has also shown promise in combating skin aging induced by heat shock. In human dermal fibroblasts, it inhibited the expression of matrix metalloproteinase-1 (MMP-1) and TRPV1, both associated with skin aging processes. This suggests that MB could be beneficial in developing anti-aging skincare products .
Summary Table: Anti-Aging Effects
Q & A
Basic Research Questions
Q. How is Manassantin B isolated from natural sources, and what analytical methods confirm its purity and structure?
this compound is typically isolated from the ethyl acetate extract of Saururus chinensis roots using chromatographic techniques such as column chromatography and HPLC. Structural confirmation relies on NMR spectroscopy (e.g., H and C NMR) and high-resolution mass spectrometry (HR-MS) to verify its molecular formula (CHO) and stereochemistry. Purity is assessed via HPLC with UV detection, ensuring a single peak with >95% purity .
Q. What are the established cellular targets of this compound, and what experimental evidence supports these findings?
this compound inhibits HIF-1α, NF-κB, STAT3, and mTORC2 signaling. Key evidence includes:
- HIF-1α : Hypoxia-induced luciferase reporter assays and Western blotting show suppression of HIF-1α protein accumulation under low-oxygen conditions .
- NF-κB : Luciferase assays and electrophoretic mobility shift assays (EMSAs) demonstrate inhibition of RelA/p65 transcriptional activity .
- EBV Reactivation : qRT-PCR and Western blotting reveal reduced ZTA/RTA mRNA and protein levels in anti-IgG-induced Akata-BX1 cells .
Q. What standard assays are used to evaluate this compound’s cytotoxicity and anti-inflammatory activity?
- Cytotoxicity : MTT assays measure IC values in cell lines (e.g., HT-29 colon cancer cells, IC = 12 μM) .
- Anti-inflammatory Effects : ELISA or Western blotting quantifies IL-6-induced STAT3 phosphorylation in Hep3B cells .
Advanced Research Questions
Q. How can researchers design experiments to distinguish between direct protein binding and indirect regulatory effects of this compound?
- Direct Binding : Use SPROX (Stability of Proteins from Rates of Oxidation) coupled with LC-MS/MS to identify proteins with altered stability upon this compound treatment. Methionine-containing peptides are monitored for oxidation rate changes in the presence of denaturants .
- Indirect Effects : Combine genetic knockdown (siRNA/shRNA) of putative targets with this compound treatment. Persistence of phenotypic effects post-knockdown suggests indirect mechanisms .
Q. How should contradictory data regarding this compound’s target engagement across experimental replicates be resolved?
- Technical Replicates : Ensure consistency in LC-MS/MS parameters (e.g., ion purity thresholds >80%, FDR <1% for peptide identification). Variability in hit peptides (e.g., Figure 3B in ) may arise from differences in peptide isolation interference .
- Orthogonal Validation : Confirm hits using CETSA (Cellular Thermal Shift Assay) or surface plasmon resonance (SPR) to validate binding affinity .
Q. What strategies optimize LC-MS/MS parameters for detecting this compound-protein adducts in proteomic studies?
- Instrumentation : Use Orbitrap instruments for high-resolution MS/MS over Q-TOF, as they provide better peptide ion purity (e.g., 1.10 ± 0.13 normalized iTRAQ intensity vs. 0.91 ± 0.30 in controls) .
- Data Acquisition : Set variable modifications for methionine oxidation and fixed modifications for cysteine alkylation (e.g., MMTS) to reduce false positives .
Q. What normalization approaches are critical for accurate quantification of protein stability changes in iTRAQ-based SPROX experiments?
Normalize iTRAQ reporter ion intensities using non-methionine-containing peptides as internal controls. For example, N1-normalization corrects for run-to-run variability, as shown in Control 3B (115 iTRAQ channel) .
Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound analogues?
- Synthetic Modifications : Simplify the lignan scaffold while retaining the dioxane ring critical for HIF-1α inhibition. Test analogues in hypoxia-responsive element (HRE) luciferase assays .
- Cytotoxicity Screening : Use parallel artificial membrane permeability assays (PAMPA) to optimize logP values, reducing off-target effects .
Q. What in vitro models and virological assays evaluate this compound’s inhibition of Epstein-Barr virus (EBV) reactivation?
- Cell Models : Treat Akata-BX1 cells with anti-IgG to induce EBV lytic replication.
- Assays : Quantify intracellular EBV DNA via qPCR and assess ZTA/RTA expression via Western blotting. Dose-response curves (IC) are generated using trypan blue exclusion for cytotoxicity correction .
Q. How do researchers address variability in peptide ion purity when identifying this compound-binding proteins?
Exclude peptides with isolation interference >20% (Proteome Discoverer) and prioritize hits with consistent ion purity across replicates (e.g., solid black line in Figure 13B). Peptides below the 20% purity threshold are flagged for re-analysis .
Q. Tables
Table 1. Key Proteomic Parameters in this compound Studies
Parameter | Control Experiments | Manassantin A/B Experiments |
---|---|---|
Instrument | Q-TOF | Orbitrap |
Avg. Ion Purity | 80% | 85% |
FDR Threshold (Peptides) | <5% | <1% |
Technical Replicates | 3 | 2 |
Data derived from . |
Table 2. Key Targets and Assays for this compound
Target | Assay Type | Key Findings |
---|---|---|
HIF-1α | Luciferase Reporter | IC = 0.5 μM |
NF-κB | EMSA | 70% inhibition at 10 μM |
mTORC2 | Western Blot | Reduced p-Akt (Ser473) |
Properties
CAS No. |
88497-88-5 |
---|---|
Molecular Formula |
C41H48O11 |
Molecular Weight |
716.8 g/mol |
IUPAC Name |
(1R,2R)-1-(1,3-benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol |
InChI |
InChI=1S/C41H48O11/c1-22-23(2)41(29-12-16-33(36(20-29)47-8)51-25(4)39(43)27-10-14-31-37(18-27)49-21-48-31)52-40(22)28-11-15-32(35(19-28)46-7)50-24(3)38(42)26-9-13-30(44-5)34(17-26)45-6/h9-20,22-25,38-43H,21H2,1-8H3/t22-,23-,24-,25-,38+,39+,40+,41+/m1/s1 |
InChI Key |
GSWZMFDCPMPHDL-FZBBBUCASA-N |
SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC(C)C(C3=CC4=C(C=C3)OCO4)O)OC)C5=CC(=C(C=C5)OC(C)C(C6=CC(=C(C=C6)OC)OC)O)OC)C |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)O[C@H](C)[C@@H](C3=CC4=C(C=C3)OCO4)O)OC)C5=CC(=C(C=C5)O[C@H](C)[C@@H](C6=CC(=C(C=C6)OC)OC)O)OC)C |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC(C)C(C3=CC4=C(C=C3)OCO4)O)OC)C5=CC(=C(C=C5)OC(C)C(C6=CC(=C(C=C6)OC)OC)O)OC)C |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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